

Check Availability & Pricing

## Impact of food on Capmatinib dihydrochloride absorption and bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Capmatinib dihydrochloride |           |
| Cat. No.:            | B3026971                   | Get Quote |

## Technical Support Center: Capmatinib Dihydrochloride

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the impact of food on the absorption and bioavailability of **Capmatinib dihydrochloride**.

# Frequently Asked Questions (FAQs) Q1: What is the general impact of food on the absorption and bioavailability of Capmatinib?

A: Food, particularly a high-fat meal, has a clinically meaningful impact on the bioavailability of Capmatinib. Co-administration with a high-fat meal increases the total drug exposure (AUC) by approximately 46%, while the peak plasma concentration (Cmax) remains unchanged.[1][2][3] A low-fat meal does not have a clinically significant effect on Capmatinib's pharmacokinetics.[1] [2][3] This suggests that the extent of absorption is increased, but the rate of absorption is not increased. In fact, the time to reach peak concentration (Tmax) is delayed in the presence of a high-fat meal.[4][5]

### Q2: How do different meal types quantitatively affect Capmatinib's key pharmacokinetic (PK) parameters?



A: The effects vary significantly between high-fat and low-fat meals when compared to administration under fasted conditions. The key quantitative data are summarized below.

| Pharmacokinetic<br>Parameter | Fasted State        | With High-Fat Meal<br>(~1000 calories,<br>50% fat)     | With Low-Fat Meal<br>(~300 calories, 20%<br>fat)                             |
|------------------------------|---------------------|--------------------------------------------------------|------------------------------------------------------------------------------|
| AUC (Area Under the Curve)   | Reference           | ▲ Increased by 46% [1][2][3]                           | No clinically meaningful effect[1][3]                                        |
| Cmax (Maximum Concentration) | Reference           | <ul><li>→ No significant<br/>change[1][2][3]</li></ul> | No clinically meaningful effect[3]                                           |
| Tmax (Time to Cmax)          | ~1 to 2 hours[1][3] | ➤ Delayed to ~4.0 to 5.6 hours[4][6]                   | Not reported, but<br>effect is not<br>considered clinically<br>meaningful[3] |

## Q3: What is the clinical recommendation for administering Capmatinib concerning food?

A: Based on the pharmacokinetic data, the recommended dosage of Capmatinib (400 mg twice daily) can be taken with or without food.[3][4][6][7] While a high-fat meal increases the AUC, dedicated studies in cancer patients have shown that the exposure is similar between fed and fasted conditions at steady-state, and the safety profile is consistent.[3][4] This allows for more convenient dosing for patients.[4][6]

# Experimental Design and Protocols Q4: What is a typical experimental protocol for a foodeffect study on Capmatinib?

A: A standard food-effect study for an oral small molecule like Capmatinib is typically a single-dose, open-label, two-period, two-sequence crossover study in healthy adult subjects. This design allows each subject to act as their own control, minimizing variability.

**Detailed Methodology:** 

### Troubleshooting & Optimization





- Subject Population: Healthy adult volunteers.
- Study Design: A randomized, open-label, two-period, two-sequence crossover design.
- Treatment Periods:
  - Period 1: Subjects are randomized to one of two arms.
    - Arm A (Fasted): Subjects receive a single oral dose of Capmatinib after an overnight fast of at least 10 hours.
    - Arm B (Fed): Subjects receive a single oral dose of Capmatinib within 30 minutes of consuming a standardized high-fat, high-calorie meal (e.g., approximately 1000 calories, with 50% from fat).[3][4][6]
  - Washout Period: A sufficient time is allowed between periods for the drug to be completely eliminated from the body.
  - Period 2: Subjects cross over to the alternate treatment arm. Those in Arm A receive the drug under fed conditions, and those in Arm B receive it under fasted conditions.
- Pharmacokinetic (PK) Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) in each period.
- Bioanalysis: Plasma concentrations of Capmatinib are measured using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: PK parameters (AUC, Cmax, Tmax) are calculated for each subject under both fed and fasted conditions. Statistical analysis is performed to determine the geometric mean ratios (Fed/Fasted) and 90% confidence intervals for AUC and Cmax.





Click to download full resolution via product page

Caption: Workflow of a typical food-effect bioavailability study.



## Mechanism & Troubleshooting Q5: What is the underlying mechanism of action for Capmatinib?

A: Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][8] In certain cancers, such as non-small cell lung cancer (NSCLC), aberrant activation of the MET pathway (e.g., through MET exon 14 skipping mutations) drives tumor growth and survival.[1] [9] Capmatinib binds to the ATP-binding site of the MET kinase, preventing its phosphorylation and the subsequent activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT.[9][10] This blockade inhibits cancer cell proliferation and survival.[1][3]

// Nodes HGF [label="HGF\n(Ligand)", fillcolor="#FFFFFF", fontcolor="#202124"]; MET [label="MET Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#FFFFFFF", fontcolor="#FFFFFFF", fontcolor="#FFFFFFF"];

// Edges HGF -> MET [label=" Binds"]; MET -> {PI3K, RAS} [label=" Activates"]; PI3K -> AKT; AKT -> Proliferation; RAS -> RAF -> MEK -> ERK -> Proliferation; Capmatinib -> MET [label=" Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }

Caption: Simplified MET signaling pathway and Capmatinib's point of inhibition.

# Q6: Troubleshooting: We observed a significant food effect in our preclinical animal model that differs from the reported human data. What could be the cause?

A: Discrepancies between preclinical and clinical food effect data are not uncommon. Several factors could contribute to this:



- Physiological Differences: The gastrointestinal (GI) physiology, including pH, transit time, and bile salt composition, can vary significantly between species (e.g., rodents, canines) and humans. These differences can alter drug solubility and permeability in ways that are not directly translatable.
- Formulation Bridging: The formulation used in preclinical studies may differ from the final clinical tablet formulation. Excipients and manufacturing processes can significantly influence drug dissolution and its interaction with food. The clinical formulation is optimized for human administration and may behave differently.
- Meal Composition: The "food" used in animal studies may not accurately replicate the highfat, high-calorie meal used in human clinical trials as per regulatory guidelines. The specific composition and fat content of the meal are critical determinants of the food effect.
- Metabolic Differences: While Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase in humans, the activity and expression of these enzymes can differ in preclinical species, potentially altering first-pass metabolism in the presence of food.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Capmatinib | C23H17FN6O | CID 25145656 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors OAK Open Access Archive [oak.novartis.com]







- 7. Tabrecta (Capmatinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 10. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Impact of food on Capmatinib dihydrochloride absorption and bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026971#impact-of-food-on-capmatinib-dihydrochloride-absorption-and-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com